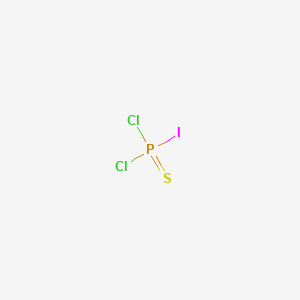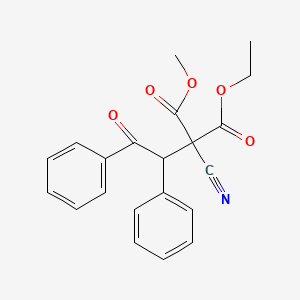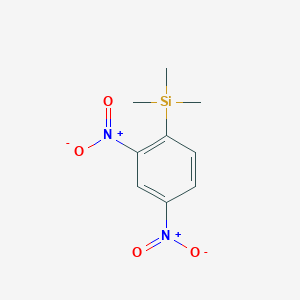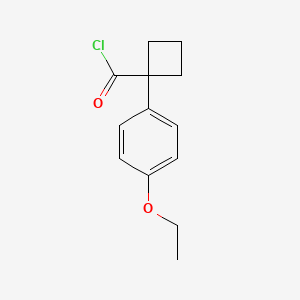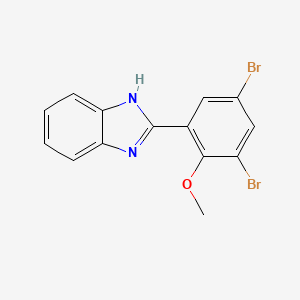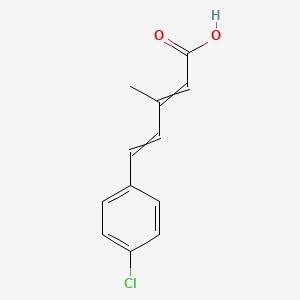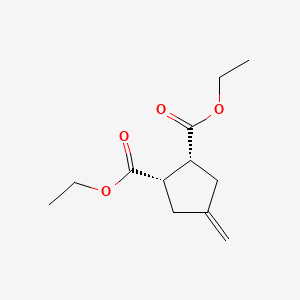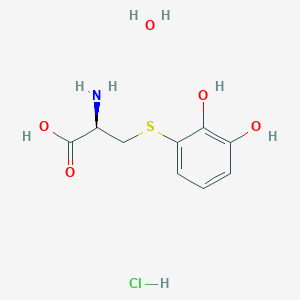
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a dihydroxyphenyl group, and a sulfanylpropanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the use of protected amino acids and phenolic compounds, followed by coupling reactions to form the desired product. Reaction conditions often include the use of catalysts, such as copper or palladium, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted sulfanyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for studying redox biology.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.
(2R)-2-amino-3-(3,4-dihydroxyphenyl)sulfanylpropanoic acid: Similar structure but with different hydroxyl group positions, affecting its reactivity and interactions.
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylbutanoic acid: Contains an additional carbon in the propanoic acid chain, altering its chemical properties.
Uniqueness
The uniqueness of (2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various scientific and industrial purposes.
属性
CAS 编号 |
63661-78-9 |
|---|---|
分子式 |
C9H14ClNO5S |
分子量 |
283.73 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C9H11NO4S.ClH.H2O/c10-5(9(13)14)4-15-7-3-1-2-6(11)8(7)12;;/h1-3,5,11-12H,4,10H2,(H,13,14);1H;1H2/t5-;;/m0../s1 |
InChI 键 |
LUQLPBODDDVBRK-XRIGFGBMSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)SC[C@@H](C(=O)O)N)O)O.O.Cl |
规范 SMILES |
C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
